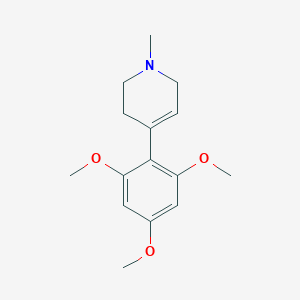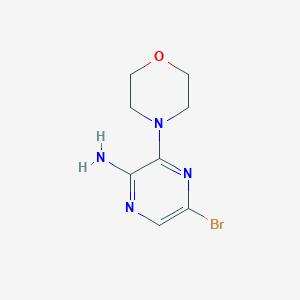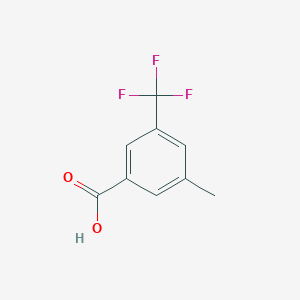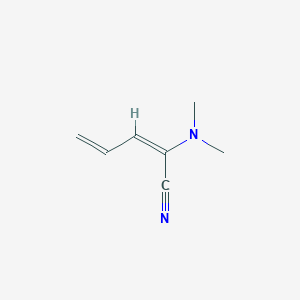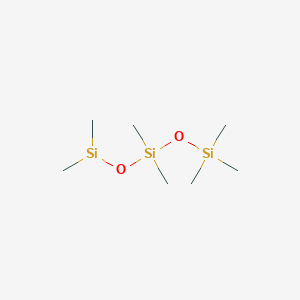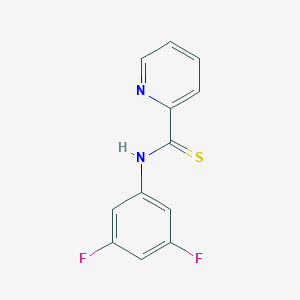
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione
Overview
Description
It is known for its stimulating action on the respiratory and circulatory centers, leading to increased respiratory volume and blood pressure . This compound is used in the treatment of respiratory and circulatory insufficiency due to various conditions such as shock, hypnotic intoxication, drowning, pneumonia, and high fever .
Mechanism of Action
Target of Action
Polyimide resin, a high-performance polymer, primarily targets various industrial applications due to its exceptional properties . It is extensively used in the aerospace, electronics, automotive, and healthcare industries . The primary role of polyimide resin in these industries is to provide superior performance in demanding applications, thanks to its exceptional thermal stability, mechanical strength, chemical resistance, and dielectric properties .
Mode of Action
The mode of action of polyimide resin involves its interaction with its application environment. The resin is synthesized through the reaction of dianhydrides and diamines . This reaction forms a high-molecular-weight polyamic acid, which is then cyclized to form the final polyimide structure .
Biochemical Pathways
The polymerization of a diamine and a dianhydride can be carried out by a two-step method in which a poly (amidocarboxylic acid) is prepared first, or directly by a one-step method . This process results in the formation of the polyimide structure.
Pharmacokinetics
For instance, its thermal stability, mechanical strength, and chemical resistance make it highly durable and reliable in various industrial environments .
Result of Action
The result of polyimide resin’s action is the provision of high-performance, durable, and reliable materials for various industries. Its exceptional properties enable it to withstand harsh conditions, including high temperatures and corrosive environments . This makes polyimide resin an ideal material for applications requiring reliability, durability, and performance in extreme environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimorpholamine can be synthesized through the reaction of N-butylmorpholine-4-carboxamide with ethylenediamine. The reaction typically involves the use of a solvent such as ethanol and is carried out under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of dimorpholamine involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Dimorpholamine undergoes various chemical reactions, including:
Oxidation: Dimorpholamine can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: Dimorpholamine can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of dimorpholamine, such as its oxides, reduced amines, and substituted compounds .
Scientific Research Applications
Dimorpholamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Dimorpholamine is used in studies related to respiratory and circulatory functions.
Medicine: It is investigated for its potential therapeutic applications in treating respiratory and circulatory insufficiencies.
Industry: Dimorpholamine is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
- N,N’-dibutyl-N,N’-dicarboxymorpholine ethylenediamine
- N-butylmorpholine-4-carboxamide
- Ethylenediamine derivatives
Uniqueness
Dimorpholamine is unique due to its potent stimulating action on both respiratory and circulatory centers. Unlike other similar compounds, it has a dual effect, making it highly effective in treating conditions involving respiratory and circulatory insufficiency .
Properties
IUPAC Name |
1-(4-aminophenyl)-1,3,3-trimethyl-2H-inden-5-amine;5-(1,3-dioxo-2-benzofuran-5-carbonyl)-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.C17H6O7/c1-17(2)11-18(3,12-4-6-13(19)7-5-12)15-9-8-14(20)10-16(15)17;18-13(7-1-3-9-11(5-7)16(21)23-14(9)19)8-2-4-10-12(6-8)17(22)24-15(10)20/h4-10H,11,19-20H2,1-3H3;1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTDIQLZIBORMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C1C=C(C=C2)N)(C)C3=CC=C(C=C3)N)C.C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70910001 | |
| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62929-02-6, 106442-40-4 | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5-amine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,5'-Carbonyldi(2-benzofuran-1,3-dione)--1-(4-aminophenyl)-1,3,3-trimethyl-2,3-dihydro-1H-inden-5-amine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70910001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Isobenzofurandione, 5,5'-carbonylbis-, polymer with 1(or 3)-(4-aminophenyl)-2,3-dihydro-1,3,3(or 1,1,3)-trimethyl-1H-inden-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes polyimide resins suitable for high-temperature applications?
A1: Polyimide resins possess remarkable heat resistance, with some formulations exhibiting glass transition temperatures exceeding 300°C [, ]. This characteristic stems from their aromatic structure and strong intermolecular forces, making them ideal for applications like aerospace components and electronic devices [, ].
Q2: How does the incorporation of fillers impact the properties of polyimide resins?
A2: Fillers like carbon fibers, thermally conductive ceramics, and modified graphene significantly enhance the mechanical, thermal, and electrical properties of polyimide resin composites [, , ]. For example, carbon fiber reinforcement substantially increases tensile and flexural strength, making them suitable for demanding structural applications [].
Q3: What are the advantages of using polyimide resins in flexible electronics?
A3: Polyimide resins exhibit excellent flexibility, high dielectric strength, and low coefficient of thermal expansion, making them suitable for flexible substrates in electronics [, ]. Their ability to be processed into thin films further expands their utility in flexible displays, sensors, and printed circuit boards [, ].
Q4: What is the typical molecular structure of a polyimide resin?
A4: Polyimide resins generally consist of repeating units formed by the reaction of dianhydrides, such as pyromellitic dianhydride, with diamines, like 4,4'-oxydianiline [, ]. The specific choice of monomers dictates the final properties of the resin.
Q5: How can the properties of polyimide resins be tailored through structural modifications?
A5: Incorporating specific monomers during synthesis can fine-tune resin properties. For instance, introducing bulky side groups or flexible linkages can influence glass transition temperature and solubility [, ].
Q6: What role does molecular weight play in determining polyimide resin characteristics?
A6: Molecular weight significantly influences viscosity, mechanical strength, and processing behavior [, ]. Higher molecular weight resins generally exhibit greater strength and toughness but can be more challenging to process.
Q7: What are the common curing mechanisms employed for polyimide resins?
A7: Polyimide resins can be cured thermally, typically at elevated temperatures, to induce imidization and crosslinking, resulting in a rigid, infusible network [, ]. Alternatively, some formulations utilize catalytic curing agents, such as isopropyl peroxide and cobalt naphthenate, to lower curing temperatures and reduce processing challenges [].
Q8: How does the choice of solvent affect the processing of polyimide resins?
A8: Solvent selection is crucial for achieving desired viscosity, film uniformity, and compatibility with other components [, ]. High-boiling-point polar solvents, while effective, can pose challenges during removal and impact final properties [, ].
Q9: What are some challenges associated with processing polyimide resins?
A9: High processing temperatures, potential for void formation, and the need for specialized equipment can pose challenges during manufacturing [, ]. Research continues to explore innovative processing techniques, such as resin transfer molding (RTM), to overcome these limitations and expand applications [].
Q10: What are the typical degradation pathways for polyimide resins?
A11: Degradation mechanisms can involve chain scission, oxidation, and hydrolysis, leading to deterioration of mechanical properties and changes in color []. Understanding these pathways is crucial for developing strategies to enhance long-term stability.
Q11: What analytical techniques are commonly employed to characterize polyimide resins?
A12: Techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), thermogravimetric analysis (TGA), and dynamic mechanical analysis (DMA) are routinely used to analyze the chemical structure, thermal properties, and mechanical behavior of polyimide resins [, ].
Q12: How can surface modifications of polyimide resins be characterized?
A13: Surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and time-of-flight secondary ion mass spectrometry (TOF-SIMS) provide insights into the chemical composition and modification of polyimide resin surfaces [].
Q13: What are the environmental concerns associated with polyimide resins?
A14: The inherent recalcitrance of some polyimide resins can pose challenges for recycling and disposal. Research is exploring biodegradable polyimide formulations and sustainable manufacturing processes to mitigate environmental impact [].
Q14: What are some emerging research trends in the field of polyimide resins?
A15: Current research focuses on developing high-performance, lightweight polyimide composites for aerospace applications, exploring bio-based and biodegradable polyimides for sustainability, and tailoring resin properties for advanced applications like flexible electronics and high-frequency communications [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
